molecular formula C21H12N4O3 B11118568 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide CAS No. 80685-50-3

1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11118568
CAS No.: 80685-50-3
M. Wt: 368.3 g/mol
InChI Key: YNNWXGLKSVQLFX-UHFFFAOYSA-N
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Description

    1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide: is a chemical compound with the molecular formula CHNO.

  • It belongs to the anthracene class of compounds and contains an azide group (N3) and a carboxamide functional group.
  • The compound’s structure consists of a fused anthracene ring system with a phenyl group attached to one of the carbon atoms.
  • Its systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 1,3-diketones (such as anthraquinone) with aniline derivatives, followed by azidation.

      Reaction Conditions: The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in appropriate solvents with suitable catalysts.

      Industrial Production: While not widely produced industrially, research laboratories can synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique structure.

      Biology: It may find applications in biological studies, such as fluorescent labeling or as a probe for specific interactions.

      Medicine: While not directly used in medicine, its derivatives could have potential therapeutic applications.

      Industry: Limited industrial applications, but its unique structure may inspire new materials or dyes.

  • Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent, given its diverse applications.
    • If used as a probe or label, it interacts with specific targets (e.g., proteins, DNA) based on its functional groups.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other anthracene derivatives, such as anthraquinones or phenyl-substituted anthracenes.

      Uniqueness: The combination of azide, carboxamide, and phenyl groups makes this compound distinct.

    Properties

    CAS No.

    80685-50-3

    Molecular Formula

    C21H12N4O3

    Molecular Weight

    368.3 g/mol

    IUPAC Name

    1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide

    InChI

    InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28)

    InChI Key

    YNNWXGLKSVQLFX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-]

    Origin of Product

    United States

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